chemical properties of 3-(4-Fluorophenyl)-4'-methylpropiophenone
chemical properties of 3-(4-Fluorophenyl)-4'-methylpropiophenone
Chemical Class: Dihydrochalcone / Diarylpropanoid CAS Registry Number: 898767-89-0 Document Type: Technical Guide for Research & Development
Molecular Architecture & Electronic State
Structural Deconstruction
3-(4-Fluorophenyl)-4'-methylpropiophenone (C₁₆H₁₅FO) belongs to the dihydrochalcone class, characterized by a flexible propanone linker connecting two pharmacophoryl aromatic rings. Its structural utility lies in the specific electronic push-pull nature of its substituents:
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Ring A (4'-Methylbenzoyl): The para-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation (
), slightly increasing the electron density of the carbonyl oxygen. This modulates the electrophilicity of the ketone, making it less reactive to nucleophilic attack compared to an unsubstituted propiophenone. -
Linker (Ethylene Bridge): The saturated dimethylene bridge (-CH₂-CH₂-) allows for free rotation, enabling the molecule to adopt various conformers to fit binding pockets in enzymatic targets (e.g., kinases or metabolic receptors).
-
Ring B (3-(4-Fluorophenyl)): The para-fluorine atom exerts a strong electronegative inductive effect (-I) while offering weak resonance donation (+R). Crucially, the C-F bond mimics the C-H bond sterically but blocks metabolic oxidation at the para position (a common site for CYP450 metabolism), thereby enhancing the metabolic stability of the scaffold.
Electronic Characterization (Graphviz)
The following diagram illustrates the electronic distribution and reactive centers of the molecule.
Figure 1: Electronic connectivity showing the influence of substituents on the core pharmacophore.
Physicochemical Profiling
Precise physicochemical data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug discovery.
| Property | Value (Experimental/Predicted) | Significance in R&D |
| Molecular Formula | C₁₆H₁₅FO | Precursor validation |
| Molecular Weight | 242.29 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| LogP (Octanol/Water) | 4.2 ± 0.4 | High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media. |
| H-Bond Acceptors | 2 (C=O, F) | Interaction points for receptor binding. |
| H-Bond Donors | 0 | Limited cytosolic solubility without formulation. |
| Boiling Point | ~357°C (at 760 mmHg) | High thermal stability. |
| Melting Point | 58–62°C | Low-melting solid; requires careful handling during recrystallization. |
| Rotatable Bonds | 4 | High conformational entropy. |
Synthetic Methodology
The most robust synthesis of 3-(4-Fluorophenyl)-4'-methylpropiophenone avoids direct Friedel-Crafts alkylation due to potential rearrangement issues. Instead, a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation is the industry standard for high purity.
Workflow Diagram
Figure 2: Two-step synthetic pathway via chalcone intermediate.
Detailed Protocol
Step 1: Synthesis of 4-Fluoro-4'-methylchalcone
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
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Reagents: 4-Methylacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), Sodium Hydroxide (NaOH, 1.2 eq), Ethanol (95%).
-
Procedure:
-
Dissolve 4-methylacetophenone in ethanol in a round-bottom flask.
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Add 4-fluorobenzaldehyde.
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Cool the mixture to 0°C in an ice bath.
-
Dropwise add aqueous NaOH (10%) while stirring vigorously.
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Allow the reaction to warm to room temperature and stir for 4–6 hours. A precipitate (the chalcone) will form.
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Workup: Filter the solid, wash with cold water/ethanol (1:1) to remove excess base, and recrystallize from ethanol.
-
Checkpoint: Verify formation of the enone system via IR (appearance of C=C stretch ~1600 cm⁻¹).
-
Step 2: Selective Reduction to Dihydrochalcone
Mechanism: Heterogeneous catalytic hydrogenation.
-
Reagents: Chalcone intermediate, 10% Palladium on Carbon (Pd/C, 5-10 wt%), Ethyl Acetate or Methanol, Hydrogen gas (balloon or Parr shaker).
-
Procedure:
-
Dissolve the chalcone in ethyl acetate (EtOAc is preferred to prevent ketone reduction).
-
Add Pd/C catalyst carefully (pyrophoric risk).
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Purge the system with nitrogen, then introduce hydrogen gas (1 atm is usually sufficient).
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Monitor via TLC. The disappearance of the starting material and the loss of UV activity (due to loss of conjugation) indicates completion.
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.
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Purification: If necessary, purify via silica gel chromatography (Hexane:EtOAc 9:1).
-
Reactivity & Applications
Chemical Reactivity Profile
The molecule serves as a versatile "divergent intermediate."
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Alpha-Bromination: Reaction with bromine or NBS generates the
-bromo ketone, a precursor for thiazoles (Hantzsch synthesis) or imidazoles. -
Nucleophilic Addition: The carbonyl carbon is susceptible to Grignard reagents (R-MgX), yielding tertiary alcohols.
-
Fischer Indole Synthesis: Reaction with phenylhydrazines yields 2,3-disubstituted indoles, relevant for serotonin receptor modulators.
Pharmaceutical Utility
This specific scaffold (diarylpropanone) is frequently screened in:
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SGLT2 Inhibitors: The structural motif mimics the aglycone unit of gliflozins (e.g., Canagliflozin), where the linker distance between aryl rings is critical for active site binding.
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Anti-inflammatory Agents: Dihydrochalcones exhibit inhibition of COX-1/COX-2 pathways.
-
Tyrosinase Inhibitors: The 4-substituted resorcinol moiety (if further hydroxylated) is a known skin-whitening agent structure; this fluorinated variant is often tested for metabolic stability in dermatological applications.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Mechanistic Explanation |
| ¹H NMR (CDCl₃) | Triplet ~3.0 ppm (2H), Triplet ~3.3 ppm (2H) | Diagnostic of the -CH₂-CH₂- linker. Distinguishes from the unsaturated chalcone (which shows doublets at 7.5-8.0 ppm). |
| ¹H NMR (Aromatic) | AA'BB' systems | Two distinct para-substituted patterns (one for F-Ph, one for Me-Ph). |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O) | Carbonyl stretch. Lower frequency than non-conjugated ketones due to aryl conjugation. |
| ¹⁹F NMR | ~ -110 to -120 ppm | Single peak confirming the presence of the fluorine atom. |
| Mass Spectrometry | m/z 242 [M]⁺ | Molecular ion peak. |
References
-
PubChem. (2025).[1][2] Compound Summary: 4-Fluoro-4'-methylchalcone (Precursor). National Library of Medicine. Retrieved from [Link]
-
Zhuang, Z., et al. (2011). "Alkaloid induced asymmetric electrocarboxylation of 4-methylpropiophenone."[3] Tetrahedron Letters, 52(21), 2702-2705.[3] (Cited for reactivity of the propiophenone core).[3][4] Retrieved from [Link]
Sources
- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-4'-methylchalcone | C16H13FO | CID 5702626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
